molecular formula C12H12O6P2 B083617 [4-(4-Phosphonophenyl)phenyl]phosphonic acid CAS No. 13817-79-3

[4-(4-Phosphonophenyl)phenyl]phosphonic acid

Cat. No. B083617
CAS RN: 13817-79-3
M. Wt: 314.17 g/mol
InChI Key: QWSZMKCGMDROKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [4-(4-Phosphonophenyl)phenyl]phosphonic acid and its derivatives involves several key methods. One approach uses synthetic high-throughput methodologies to explore its utility as a building block in metal-organic framework (MOF) synthesis, particularly with lanthanides, leading to new lanthanide phosphonates (Plabst & Bein, 2009). Another significant method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure for phosphonic acid preparation (Sevrain et al., 2017).

Molecular Structure Analysis

The molecular structure of [4-(4-Phosphonophenyl)phenyl]phosphonic acid derivatives has been elucidated through various techniques, revealing diverse coordination frameworks when combined with metals. Notably, the structure analysis of lanthanide phosphonates shows the formation of two-dimensional coordination networks and three-dimensional open frameworks, demonstrating the versatility of these phosphonic acid derivatives in constructing complex structures (Plabst & Bein, 2009).

Chemical Reactions and Properties

Phosphonic acids serve as pivotal components in various applications due to their unique reactivity and ability to form strong bonds with metal ions. The reactivity of [4-(4-Phosphonophenyl)phenyl]phosphonic acid in forming coordination compounds, especially with transition metals, highlights its potential in creating new materials with desirable chemical and physical properties.

Physical Properties Analysis

The physical properties of [4-(4-Phosphonophenyl)phenyl]phosphonic acid derivatives, such as solubility, thermal stability, and crystal structure, are crucial for their application in material science. The layered structures and open-framework architectures of these compounds, as seen in lanthanide phosphonates, indicate their potential utility in catalysis, ion exchange, and as precursors for the synthesis of MOFs (Plabst & Bein, 2009).

Scientific Research Applications

  • Fuel Cell Applications : A fluorinated poly(aryl ether) with a 4-bromophenyl pendant group and its phosphonated derivative exhibited excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. This suggests its potential as a polymeric electrolyte membrane in fuel cells (Liu et al., 2006).

  • Microporous Materials : Microporous aluminum bisphosphonates were synthesized using bisphosphonic acids, including 4-(4-phosphonophenoxy)phenyl phosphonic acid, as crosslinking agents. The resulting materials have surface areas between 100 and 400 m²/g and exhibit a range of porosity, indicating potential applications in catalysis and separation technologies (Gómez-Alcántara et al., 2006).

  • Organic Electronics and Photovoltaic Cells : Phosphonic acids, due to their ability to modify surface and interface properties, are increasingly being used in the development of organic electronic devices and photovoltaic cells. Their coordination chemistry and self-assembly capabilities make them suitable for these applications (Guerrero et al., 2013).

  • Biomedical Applications : Phosphonic acids, including derivatives of [4-(4-Phosphonophenyl)phenyl]phosphonic acid, have been used for their bioactive properties, targeting bones, designing supramolecular materials, functionalizing surfaces, and for medical imaging purposes. Their structural analogy with phosphate groups makes them particularly useful in these fields (Sevrain et al., 2017).

  • Synthesis of Nanomaterials : Phosphonic acid ligands are employed in the synthesis of molecular nanomaterials like metal-organic frameworks and functionalized polyoxometalates. Their unique binding properties help in creating structured nanomaterials with specific functions (Guerrero et al., 2013).

properties

IUPAC Name

[4-(4-phosphonophenyl)phenyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSZMKCGMDROKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299327
Record name biphenyl-4,4'-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Phosphonophenyl)phenyl]phosphonic acid

CAS RN

13817-79-3
Record name NSC129448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name biphenyl-4,4'-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

66 ml of HBr at 33% by weight in acetic acid are added to 4.9 g (11.5 moles) of 4,4'-biphenyl-diphosphonic acid tetra-ethyl ester and the mixture is heated at 80° C. for 4 hours. After cooling to ambient temperature, 150 ml of H2O are added under agitation and the precipitate obtained is filtered, washed with water and vacuum dried (20 mm Hg) at 45° C. for one night. 2.29 g of 4,4'-biphenyl-diphosphonic acid, with a molar yield of 66% are obtained.
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Sato, M Ide, R Saito, T Togashi… - Journal of Materials …, 2019 - pubs.rsc.org
Prussian blue (PB) is a well-known porous metal–organic framework (MOF) material, whose redox chemistry on indium-tin oxide (ITO) electrodes has been studied extensively. However…
Number of citations: 9 pubs.rsc.org

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